N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-20(17,18)15-11-14(16,12-5-3-2-4-6-12)13-7-9-19-10-8-13/h2-6,13,15-16H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXHROXLOFRDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methanesulfonamide Group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Key Observations :
Insights :
- The target compound’s synthesis may parallel methods in and , utilizing sulfonylation and coupling reactions.
- Oxane ring incorporation likely requires specialized reagents (e.g., boronic acids for Suzuki coupling), as seen in furan-based analogs .
Pharmacological and Functional Comparisons
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related sulfonamides:
Critical Analysis :
- The target’s hydroxy group may mimic the hydrogen-bonding interactions seen in beta-hydroxyfentanyl derivatives , but its sulfonamide moiety likely redirects activity toward non-opioid targets.
- Antimicrobial efficacy in furan-sulfonamides suggests the target’s phenyl and oxane groups could optimize lipophilicity for bacterial membrane penetration.
Crystallographic and Physicochemical Properties
Crystal packing and intermolecular interactions differ significantly across sulfonamides:
Implications :
- The target’s hydroxy group may facilitate stronger hydrogen bonding than nitro or formyl substituents, influencing solubility and crystal stability .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
2. Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro studies suggest that compounds with similar structures can reduce pro-inflammatory cytokine production.
3. Cytotoxicity and Anticancer Potential
Preliminary studies suggest that derivatives of methanesulfonamide may possess anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 |
| Study B | A549 (lung cancer) | 20 |
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamides for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the phenyl group significantly enhanced antimicrobial activity.
- Inflammation Model : In a murine model of inflammation, a sulfonamide derivative demonstrated a reduction in paw edema, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that certain structural modifications in methanesulfonamide derivatives resulted in improved cytotoxicity, indicating a promising avenue for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
